Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate
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Overview
Description
Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate is a complex organic compound featuring a thiophene ring, a cyano group, and a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions often involve stirring without solvent at elevated temperatures or using a steam bath .
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The thiophene ring and cyano group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Cyanoacetamide Derivatives: These compounds share the cyano group and are used in the synthesis of various heterocyclic compounds.
Uniqueness
Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate is unique due to its combination of a thiophene ring, cyano group, and naphthyridine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C23H21N3O2S2 |
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Molecular Weight |
435.6 g/mol |
IUPAC Name |
benzyl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C23H21N3O2S2/c1-26-10-9-19-18(13-26)22(20-8-5-11-29-20)17(12-24)23(25-19)30-15-21(27)28-14-16-6-3-2-4-7-16/h2-8,11H,9-10,13-15H2,1H3 |
InChI Key |
JGBQFJHYGXREKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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